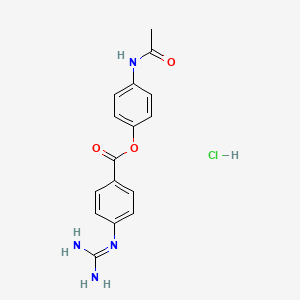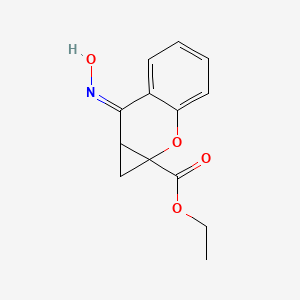
trans-11-Eicosenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-11-Eicosenoic acid: is a monounsaturated omega-9 fatty acid. It is composed of twenty carbon atoms and one carbon-carbon double bond located at the eleventh position from the carboxyl end. . It is a colorless to pale yellow liquid under standard conditions and is odorless .
Aplicaciones Científicas De Investigación
Chemistry:
Analytical Standards: trans-11-Eicosenoic acid is used as an analytical standard in chromatography and mass spectrometry for the identification and quantification of fatty acids.
Biology:
Biomarker Research: It is studied as a potential biomarker for various biological processes and diseases.
Medicine:
Nutritional Studies: Research on its role in human nutrition and its potential health benefits, such as anti-inflammatory properties.
Industry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Extraction from Plant Oils: trans-11-Eicosenoic acid can be extracted from plant oils such as jojoba oil.
Hydrogenation of Fatty Acids: Another method involves the hydrogenation of unsaturated fatty acids.
Industrial Production Methods:
Refinement from Plant Oils: Industrial production often involves refining plant oils that are rich in this compound.
Chemical Synthesis: Large-scale chemical synthesis can be employed, where precursor fatty acids undergo specific chemical reactions to yield this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-11-Eicosenoic acid can undergo oxidation reactions, especially when exposed to high temperatures, ultraviolet light, or oxygen.
Reduction: The compound can be reduced to form saturated fatty acids under hydrogenation conditions.
Substitution: It can participate in substitution reactions where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Peroxides, aldehydes, and ketones.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Mecanismo De Acción
Molecular Targets and Pathways:
Metabolism: trans-11-Eicosenoic acid is metabolized in the body through beta-oxidation pathways.
Anti-inflammatory Effects: It may exert anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes.
Neovascularization: Enhances neovascularization by increasing vascular endothelial growth factor expression, which is crucial for angiogenesis.
Comparación Con Compuestos Similares
cis-11-Eicosenoic acid:
Oleic acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth position.
Palmitoleic acid: A monounsaturated omega-7 fatty acid with a double bond at the seventh position.
Uniqueness:
Double Bond Position: The unique position of the double bond at the eleventh carbon distinguishes trans-11-Eicosenoic acid from other similar fatty acids.
Trans Configuration: The trans configuration of the double bond imparts different physical and chemical properties compared to its cis counterpart.
Propiedades
Número CAS |
2462-94-4 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
icos-11-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22) |
Clave InChI |
BITHHVVYSMSWAG-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCC(=O)O |
| 62322-84-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


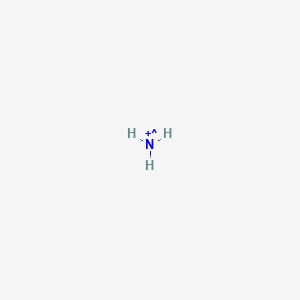

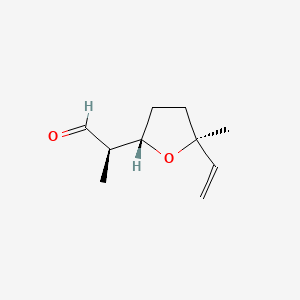

![(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone](/img/structure/B1238594.png)
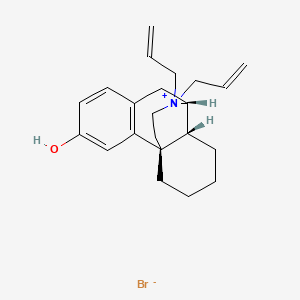


![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
